Ethyl 2,4,4-trimethylpentanoate

Description

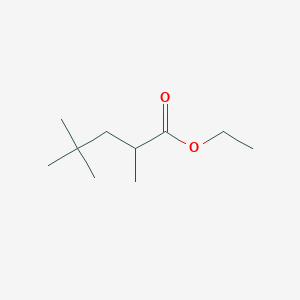

Ethyl 2,4,4-trimethylpentanoate is a branched ester with the molecular formula C₁₀H₁₈O₂. Its structure consists of a pentanoate backbone substituted with three methyl groups: two at position 4 and one at position 2, esterified with an ethyl group. This compound is characterized by its branched alkyl chain, which influences its physical and chemical properties, such as volatility, solubility, and thermal stability.

Properties

IUPAC Name |

ethyl 2,4,4-trimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-6-12-9(11)8(2)7-10(3,4)5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMZGUKRQVZNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452069 | |

| Record name | Pentanoic acid, 2,4,4-trimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60302-30-9 | |

| Record name | Pentanoic acid, 2,4,4-trimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4,4-trimethylpentanoate can be synthesized through the esterification of pentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:

Pentanoic acid+EthanolH2SO4Pentanoic acid, 2,4,4-trimethyl-, ethyl ester+Water

Industrial Production Methods

In industrial settings, the production of pentanoic acid, 2,4,4-trimethyl-, ethyl ester involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,4-trimethylpentanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to pentanoic acid and ethanol in the presence of a strong acid or base.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed

Hydrolysis: Pentanoic acid and ethanol.

Reduction: 2,4,4-trimethylpentanol.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Ethyl 2,4,4-trimethylpentanoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Widely used in the flavor and fragrance industry for its pleasant odor.

Mechanism of Action

The mechanism of action of pentanoic acid, 2,4,4-trimethyl-, ethyl ester involves its interaction with specific molecular targets. In biological systems, esters are often hydrolyzed by esterases to release the corresponding acid and alcohol. The released acid can then interact with various cellular pathways, potentially exerting biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogs

Ethyl 2,4,4-trimethylpentanoate belongs to the ester family (C₉–C₁₀H₁₈–₂₀O₂). Key analogs include:

(a) Methyl 2,4,4-Trimethylpentanoate

- Formula : C₉H₁₈O₂

- CAS : 64198-22-7

- Properties : A methyl ester analog with a shorter alkyl chain. Its vaporization enthalpy (ΔHvap) is 48.4 ± 0.2 kJ/mol at 298 K, indicating moderate volatility .

- Comparison : The ethyl variant likely has a higher molecular weight and boiling point due to the longer alkyl chain, though direct data are unavailable.

(b) Ethyl 2,4,4-Trimethylpent-2-enoate

- Formula : C₁₀H₁₈O₂

- CAS : 1807938-32-4

- Properties: An unsaturated analog with a double bond at position 2. This structure increases reactivity (e.g., susceptibility to oxidation) compared to the saturated ethyl 2,4,4-trimethylpentanoate .

(c) Butyl Pivalate (Butyl 2,2-Dimethylpropanoate)

- Formula : C₉H₁₈O₂

- CAS : 5129-37-3

- Properties: ΔHvap = 49.5 ± 0.2 kJ/mol at 298 K.

Physical Properties of C₉H₁₈O₂ Esters

The table below compares vaporization enthalpies (ΔHvap) of esters with similar molecular formulas:

| Compound Name | CAS Number | ΔHvap (kJ/mol) | Temperature Range (K) |

|---|---|---|---|

| Methyl 2,4,4-trimethylpentanoate | 64198-22-7 | 48.4 ± 0.2 | 278–318 |

| Butyl pivalate | 5129-37-3 | 49.5 ± 0.2 | 274–313 |

| Isobutyl isovalerate | 589-59-3 | 47.3 | 289–442 |

| Isopropyl caproate | 2311-46-8 | 51.6 | 307–383 |

Key Observations :

Functional Group and Reactivity Comparisons

- Saturation vs. Unsaturation: Ethyl 2,4,4-trimethylpent-2-enoate (unsaturated) is more reactive in Diels-Alder or hydrogenation reactions than the saturated ethyl 2,4,4-trimethylpentanoate .

- Ester Chain Length : Longer alkyl chains (e.g., butyl pivalate) increase hydrophobicity and decrease solubility in polar solvents compared to ethyl esters .

Biological Activity

Ethyl 2,4,4-trimethylpentanoate, a branched-chain ester, is of interest in various fields due to its potential biological activities. This compound is synthesized from the corresponding carboxylic acid and ethanol, and its unique structure may confer specific interactions with biological systems. This article reviews the biological activity of ethyl 2,4,4-trimethylpentanoate through various studies and findings.

Ethyl 2,4,4-trimethylpentanoate has the molecular formula and a molecular weight of 186.29 g/mol. Its structural characteristics include a branched chain that influences its physical and chemical properties, making it suitable for diverse applications in chemistry and biology.

Biological Activity Overview

Research indicates that ethyl 2,4,4-trimethylpentanoate exhibits several biological activities including antimicrobial properties, enzyme interactions, and potential therapeutic effects. Below are the key findings from various studies:

Antimicrobial Efficacy

A study conducted to evaluate the antimicrobial effects of various esters revealed that ethyl 2,4,4-trimethylpentanoate demonstrated significant inhibition against certain bacterial strains. The results are summarized in Table 1.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This antimicrobial activity suggests its potential use as a preservative or in pharmaceutical formulations targeting bacterial infections .

Enzyme Interactions

The compound has been investigated for its interactions with various enzymes. Its ester functional group allows it to act as a substrate for esterases and lipases. In vitro studies showed that ethyl 2,4,4-trimethylpentanoate can be hydrolyzed by these enzymes, leading to the release of biologically active metabolites .

Case Studies

Several case studies have highlighted the biological significance of ethyl 2,4,4-trimethylpentanoate:

- Case Study on Antibacterial Activity : In a controlled laboratory setting, ethyl 2,4,4-trimethylpentanoate was tested against multi-drug resistant strains of bacteria. The compound exhibited notable effectiveness in reducing bacterial load in treated samples compared to controls .

- Study on Biochemical Pathways : Research focused on the metabolic pathways involving this compound indicated its role as an intermediate in the synthesis of more complex organic molecules. This underscores its importance in synthetic organic chemistry and potential applications in drug development .

The mechanism by which ethyl 2,4,4-trimethylpentanoate exerts its biological effects is primarily through its interaction with specific enzymes and microbial membranes. The ester bond can be hydrolyzed by enzymes such as esterases, leading to the formation of free acids that may possess enhanced biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.